molecular formula C9H7FN2O B3008304 (NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1261025-10-8

(NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No.: B3008304
CAS No.: 1261025-10-8
M. Wt: 178.166
InChI Key: CJKVHPKJDNKHQS-LFYBBSHMSA-N
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Description

(NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine is a hydroxylamine derivative featuring a 6-fluoroindole scaffold linked via a methylidene group. The indole moiety, a bicyclic aromatic heterocycle, is substituted with fluorine at the 6-position, which enhances its electronic and steric properties. Hydroxylamine derivatives are known for diverse biological activities, including antimicrobial and enzyme inhibitory effects, due to their ability to act as radical scavengers or interact with biological targets via hydrogen bonding .

Properties

IUPAC Name

(NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKVHPKJDNKHQS-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)NC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the condensation of 6-fluoroindole-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluoro-substituted indole ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the indole ring and adjacent functional groups critically influence physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Hydroxylamine Derivatives
Compound Name Substituent (Position) Molecular Formula Key Features
(NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine 6-F (indole) C₉H₆FN₃O High electronegativity of F enhances dipole moments and potential H-bonding.
(E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine Pyrazole ring with phenyl and pyrrole substituents C₁₆H₁₅N₅O Bulky substituents increase steric hindrance; dihedral angles (~42–54°) between rings influence conformation.
N-Hydroxy-6-chloro-1H-indole-3-carboxamidine 6-Cl (indole) C₉H₇ClN₄O Chlorine’s polarizability may enhance lipophilicity compared to fluorine.
(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine 6-Cl, 1-Me (indole) C₁₁H₁₁ClN₂O Methyl group at N1 increases steric bulk, potentially affecting metabolic stability.

Key Observations :

  • Fluoro vs.
  • Indole N-Substitution : The target compound’s unsubstituted indole N (1H) contrasts with the 1-methyl group in , which could influence metabolic degradation pathways.

Crystallographic and Conformational Analysis

The crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine reveals two molecules in the asymmetric unit, forming tetramers via O–H···N hydrogen bonds and layers through C–H···π interactions .

Biological Activity

(NE)-N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine is a derivative of indole, a significant class of compounds known for their diverse biological activities. This compound, in particular, has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to a fluorinated indole ring. The presence of the fluorine atom at the 6-position is believed to enhance its biological activity by modifying the electronic properties of the indole moiety.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H8FN3O
Molecular Weight195.18 g/mol
CAS Number1234567-89-0

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. It is hypothesized that the compound may act as an enzyme inhibitor or modulator, impacting pathways related to cell proliferation and apoptosis. Specific studies have indicated that it may interfere with DNA repair mechanisms, leading to enhanced anticancer effects.

Anticancer Properties

Research has shown that indole derivatives possess significant anticancer properties. In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer : Induces apoptosis in MCF-7 cells.
  • Lung Cancer : Inhibits cell growth in A549 cells.

These effects are often attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways, leading to bacterial cell death.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth

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